molecular formula C17H26N2O B6009478 N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine

N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine

Cat. No. B6009478
M. Wt: 274.4 g/mol
InChI Key: PJSGTWUZEKFVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, commonly known as N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a neurotoxin that has been widely used in scientific research to study Parkinson's disease (PD). The compound was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid, and its neurotoxic effects were discovered in the 1980s when a group of drug users developed PD-like symptoms after ingesting a contaminated drug.

Mechanism of Action

N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine is converted to the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the development of PD-like symptoms, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has also been shown to induce neuroinflammation and oxidative stress, which may contribute to the pathogenesis of PD.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments include its ability to selectively damage dopaminergic neurons, its reproducibility, and its ability to induce PD-like symptoms in animal models. However, there are also several limitations to using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, including its neurotoxicity to humans and the need for strict safety protocols when handling the compound.

Future Directions

Future research on N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine may focus on identifying potential therapies for PD by testing drugs that can protect dopaminergic neurons from N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity. Additionally, researchers may continue to use N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine to develop animal models of PD to better understand the disease and test potential therapies. Finally, researchers may also investigate the role of neuroinflammation and oxidative stress in the pathogenesis of PD using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity as a model.

Synthesis Methods

N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized using a variety of methods, but the most common method involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine) with formaldehyde and morpholine. The resulting product is then reduced using sodium borohydride to produce N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been widely used in scientific research to study the pathogenesis of PD. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of PD-like symptoms. N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity has been used to develop animal models of PD, which have been instrumental in understanding the disease and testing potential therapies.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-5,17-18H,3,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSGTWUZEKFVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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